molecular formula C10H18O2 B2381291 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane CAS No. 2248300-46-9

4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane

Cat. No.: B2381291
CAS No.: 2248300-46-9
M. Wt: 170.252
InChI Key: QBYCIJQSHUXAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,8,8-Tetramethyl-1,6-dioxaspiro[25]octane is an organic compound with the molecular formula C10H18O2 It is characterized by its spirocyclic structure, which includes a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane typically involves the reaction of appropriate ketones with diols under acidic or basic conditions to form the spirocyclic structure. Specific details on the reaction conditions and catalysts used can vary, but common methods include:

    Acid-catalyzed cyclization: Using strong acids like sulfuric acid or p-toluenesulfonic acid to promote the formation of the spiro ring.

    Base-catalyzed cyclization: Employing bases such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride for reduction processes.

    Substitution reagents: Various halogens, acids, or bases depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction could produce alcohols.

Scientific Research Applications

4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into certain binding sites, influencing biological processes. Detailed studies on its mechanism of action are ongoing, focusing on its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: A similar compound with a slightly different structure, known for its use in fragrance chemistry.

    2,2,3,6-Tetramethylcyclohexanecarbaldehyde: A product of the ring-opening reaction of related spiro compounds, used in various chemical applications.

Uniqueness

4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other compounds may not be suitable.

Properties

IUPAC Name

4,4,8,8-tetramethyl-1,6-dioxaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(2)5-11-6-9(3,4)10(8)7-12-10/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYCIJQSHUXAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(C12CO2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.